2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline
Description
The compound 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a quinoline core connected via a piperazine-carbonyl linker to a pyridazine ring substituted with a 4-ethoxyphenyl group. This structure combines three pharmacologically relevant motifs:
- Quinoline: Known for antimicrobial, anticancer, and CNS-modulating properties.
- Piperazine: Enhances solubility and facilitates interactions with biological targets.
- Pyridazine: Contributes to π-π stacking and hydrogen-bonding interactions.
The ethoxy group at the para position of the phenyl ring may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-33-21-10-7-20(8-11-21)23-13-14-25(29-28-23)30-15-17-31(18-16-30)26(32)24-12-9-19-5-3-4-6-22(19)27-24/h3-14H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBOEPMZVRSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline is a member of the quinoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline is with a molecular weight of 433.5 g/mol. The structure features a quinoline core substituted with a piperazine moiety and a pyridazine ring, which may contribute to its biological activity.
The biological activity of quinoline derivatives often involves their interaction with various molecular targets, including enzymes and receptors. Specifically, compounds like 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline may exert their effects by:
- Inhibiting Enzyme Activity : These compounds can inhibit key enzymes involved in disease pathways, such as cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.
- Modulating Receptor Activity : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that similar compounds exhibit significant antiviral properties against Influenza A virus (IAV). For instance, derivatives containing piperazine moieties showed IC50 values ranging from 0.88 to 4.92 μM against IAV, suggesting potential for further development as antiviral agents .
Neuroprotective Effects
Quinoline derivatives have been investigated for their neuroprotective effects. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly relevant for Alzheimer's disease treatment. Compounds with similar structures demonstrated potent inhibition of these enzymes, with IC50 values indicating strong efficacy compared to established drugs like rivastigmine .
Study on Cholinesterase Inhibition
A study by Shaikh et al. (2020) synthesized various heterocyclic compounds and evaluated their AChE inhibitory activity. Notably, certain analogs exhibited IC50 values significantly lower than those of standard treatments, indicating promising leads for developing anti-Alzheimer agents .
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Compound 1 | 0.055 µM | — |
| Compound 2 | 0.017 µM | — |
| Compound 3 | 0.46 µM | 0.20 µM |
This table illustrates the potency of various compounds in inhibiting cholinesterase enzymes.
Antiviral Efficacy Against IAV
In another study focusing on substituted quinolines, several derivatives were synthesized and tested for antiviral activity against IAV. Compound 9b exhibited broad-spectrum activity with an IC50 of 0.88 μM, highlighting its potential as a therapeutic candidate .
Comparison with Similar Compounds
Structural Analogues of Quinoline-Piperazine Derivatives
Substituent Variations on the Aromatic Rings
The target compound’s structural analogs differ primarily in substituents on the quinoline, pyridazine, and aryl groups. Key examples include:
Key Observations :
- The trifluoromethyl group in introduces strong electron-withdrawing effects, which could improve binding affinity to hydrophobic enzyme pockets .
Pyridazine vs. Pyridazinone Derivatives
Pyridazine rings are often modified to pyridazinones (oxidized forms) or substituted with hydrazones for biological activity. Examples from and :
Key Observations :
- Pyridazinones (e.g., ) exhibit improved solubility due to the ketone group, whereas hydrazone derivatives () may enhance chelation or redox activity.
- The target compound’s unmodified pyridazine ring could favor aromatic interactions but may reduce metabolic stability compared to pyridazinones.
Key Observations :
- Piperazine-carbonyl linkages (common in target compound and analogs) are typically formed using carbodiimide coupling agents or acyl halides ().
- Spectral data (e.g., ¹H-NMR quinoline H-2 signal at δ ~8.9–9.0) are consistent across analogs, confirming structural integrity .
Antifungal and Antibacterial Activity
- Pyridazinones () and hydrazone derivatives () showed moderate-to-strong activity against Candida albicans and Staphylococcus aureus.
Solubility and Lipophilicity
- Target Compound : Predicted logP ~3.5 (estimated from analogs), suggesting moderate lipophilicity.
- : A more polar thiazolidinedione derivative (logP ~2.5) exhibited lower membrane permeability but higher aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
